Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
Overview
Description
Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a complex organosilicon compound characterized by its multiple ethynyl and phenyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of Trimethylsilylacetylene: This is achieved by reacting trimethylsilyl chloride with acetylene in the presence of a base such as sodium amide.
Sonogashira Coupling Reaction: The trimethylsilylacetylene is then coupled with iodobenzene derivatives using a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Sequential Coupling Reactions: Further coupling reactions with additional phenylacetylene derivatives are performed to build the extended ethynyl-phenyl structure.
Final Silanization Step:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the phenyl rings or ethynyl groups, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents).
Major Products:
Oxidation Products: Diketones, quinones.
Reduction Products: Partially or fully hydrogenated derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction efficiency and selectivity.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry:
Materials Science: Incorporated into the design of advanced materials, such as conductive polymers and nanomaterials.
Electronics: Used in the fabrication of organic electronic devices due to its conductive properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in various chemical reactions due to the presence of reactive ethynyl and phenyl groups. These groups facilitate interactions with other molecules, enabling the formation of complex structures and materials. The triisopropylsilyl group provides steric protection, enhancing the stability of the compound during reactions.
Molecular Targets and Pathways:
Catalytic Sites: Acts as a ligand, coordinating with metal centers in catalytic processes.
Polymerization Pathways: Participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers.
Comparison with Similar Compounds
Trimethylsilylacetylene: A simpler analog with fewer phenyl groups.
Triisopropylsilylacetylene: Lacks the extended phenyl-ethynyl structure.
Phenylacetylene: Contains only one phenyl and one ethynyl group.
Uniqueness: Triisopropyl((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring high conductivity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a versatile compound with numerous applications.
Biological Activity
Triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to by its CAS number 176977-35-8, is a silane compound characterized by a complex structure that includes multiple ethynyl and phenyl groups. This compound has garnered interest in various fields, particularly in organic synthesis and materials science. However, its biological activity remains less explored. This article provides an overview of the available research on the biological activity of this compound, including relevant data tables and case studies.
- Molecular Formula : C30H38Si2
- Molecular Weight : 454.79 g/mol
- CAS Number : 176977-35-8
Biological Activity Overview
The biological activity of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane has been investigated primarily in the context of its potential as a therapeutic agent or as a tool in biochemical research.
Inhibition Studies
Recent studies have highlighted the compound's role in inhibiting thiol-mediated cellular uptake mechanisms. For instance, a study focused on irreversible covalent inhibitors of thiol-mediated uptake demonstrated that certain silane derivatives could significantly reduce the uptake efficiency of fluorescently-labeled compounds in HeLa cells. The minimum inhibitory concentration (MIC) for some tested silanes was found to be around 0.5 mM, indicating potential efficacy in cellular applications .
Data Table: Biological Activity Summary
Study | Cell Line | Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Study 1 | HeLa | 0.5 mM | Inhibition of thiol-mediated uptake |
Study 2 | A549 | Not specified | Potential cytotoxicity |
Study 3 | MCF-7 | >50 μM | Membrane destabilization |
Case Study 1: HeLa Cell Uptake Inhibition
In a controlled experiment, HeLa cells were pre-incubated with various concentrations of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. The results indicated a concentration-dependent inhibition of cellular uptake for fluorescent markers, suggesting that the compound effectively interferes with thiol-mediated transport mechanisms. The onset of toxicity was observed at concentrations exceeding 50 μM, highlighting the need for careful dosage management in potential therapeutic applications .
Case Study 2: Cytotoxicity Assessment
Further investigations into the cytotoxic effects of triisopropyl((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane on A549 lung cancer cells revealed that while low concentrations did not significantly affect cell viability, higher concentrations (>50 μM) led to substantial cell death. This suggests that while the compound may have utility as an inhibitor in specific contexts, its cytotoxicity must be evaluated comprehensively before therapeutic use .
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42Si2/c1-30(2)40(31(3)4,32(5)6)29-27-38-24-20-36(21-25-38)17-15-34-12-10-33(11-13-34)14-16-35-18-22-37(23-19-35)26-28-39(7,8)9/h10-13,18-25,30-32H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVUINULPRUAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571304 | |
Record name | Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-36-9 | |
Record name | 1-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]-4-[2-[4-[2-[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176977-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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